molecular formula C12H8BrCl2N3O3S B2643652 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide CAS No. 2094211-13-7

5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide

Cat. No.: B2643652
CAS No.: 2094211-13-7
M. Wt: 425.08
InChI Key: PCJYBSIVFWPSJU-UHFFFAOYSA-N
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Description

5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide, also known as BCPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPS is a derivative of pyridine and benzamide and has been synthesized using different methods.

Scientific Research Applications

5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide has been extensively studied for its potential applications in various fields. It has been used as a ligand in metal coordination chemistry, and its metal complexes have shown promising catalytic activity in various reactions. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. In addition, this compound has been studied for its potential use as an anti-cancer agent, as it has shown cytotoxic activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide is not fully understood. However, it has been proposed that this compound interacts with metal ions and forms complexes that can bind to DNA and inhibit its replication. This can lead to cell death and may explain its potential anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It has been reported to have no significant effects on the growth of normal human fibroblast cells. However, it has been shown to induce apoptosis in various cancer cell lines. This compound has also been reported to have anti-inflammatory activity and has been shown to inhibit the production of nitric oxide in macrophages.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide is its ease of synthesis and purification. It is also relatively inexpensive compared to other compounds used in scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in biological assays. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide. One potential area of research is the development of metal complexes of this compound with improved catalytic activity. Another area of research is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential applications as an anti-cancer agent.

Synthesis Methods

The synthesis of 5-(5-Bromo-6-chloropyridine-3-sulfonamido)-2-chlorobenzamide involves the reaction of 5-bromo-6-chloropyridine-3-sulfonyl chloride and 2-chlorobenzamide in the presence of a base. The reaction takes place in an organic solvent such as dimethylformamide or dimethylacetamide. The product is then purified using column chromatography or recrystallization.

Properties

IUPAC Name

5-[(5-bromo-6-chloropyridin-3-yl)sulfonylamino]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl2N3O3S/c13-9-4-7(5-17-11(9)15)22(20,21)18-6-1-2-10(14)8(3-6)12(16)19/h1-5,18H,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJYBSIVFWPSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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